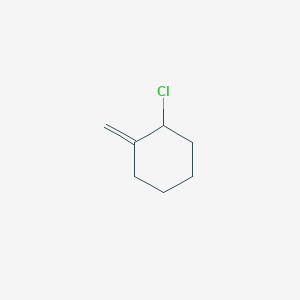

1-chloro-2-methylenecyclohexane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-methylidenecyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Cl/c1-6-4-2-3-5-7(6)8/h7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTPBLPEOSDKKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCCC1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20502218 | |

| Record name | 1-Chloro-2-methylidenecyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71518-98-4 | |

| Record name | 1-Chloro-2-methylidenecyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Chloro 2 Methylenecyclohexane and Analogues

Direct Halogenation Approaches to Chloro-Methylenecyclohexanes

Direct halogenation offers a straightforward approach to introduce a chlorine atom into the allylic position of a methylenecyclohexane (B74748) scaffold. These reactions can proceed through different mechanisms, and the outcome is highly dependent on the choice of chlorinating agent and reaction conditions.

Mechanistic Studies of Chlorination Reactions (e.g., Radical vs. Ionic Pathways)

The chlorination of alkenes like methylenecyclohexane can proceed via either a radical or an ionic pathway. pearson.com The predominant mechanism is influenced by factors such as the presence of light or radical initiators, the solvent, and the nature of the chlorinating agent.

Radical Pathway: Allylic halogenation is often favored under conditions that promote the formation of radicals. libretexts.orglibretexts.org For instance, the reaction of methylenecyclohexane with a low concentration of chlorine gas under irradiation with a sunlamp leads to substitution products. pearson.com The mechanism involves the following steps:

Initiation: Light energy initiates the homolytic cleavage of the chlorine molecule (Cl₂) to form two chlorine radicals (Cl•). youtube.com

Propagation: A chlorine radical abstracts an allylic hydrogen atom from methylenecyclohexane, forming a resonance-stabilized allylic radical. pearson.comyoutube.com This radical intermediate can exist in two resonance forms, which accounts for the potential formation of isomeric products. pearson.comyoutube.com The allylic radical then reacts with a molecule of Cl₂ to yield the chlorinated product and a new chlorine radical, which continues the chain reaction. youtube.com

Termination: The reaction is terminated when radicals combine with each other. libretexts.org

Ionic Pathway: In the absence of radical initiators and in polar solvents, an ionic mechanism may prevail. This typically involves the electrophilic addition of the chlorinating agent to the double bond. However, for the synthesis of allylic chlorides, conditions are generally chosen to favor the radical substitution pathway over ionic addition.

Utilization of Specific Chlorinating Agents

Several chlorinating agents can be employed for the synthesis of 1-chloro-2-methylenecyclohexane and its analogues. The choice of reagent is crucial for achieving the desired outcome and minimizing side reactions.

Thionyl Chloride (SOCl₂): Thionyl chloride is a versatile reagent for converting alcohols into alkyl chlorides. libretexts.org For example, cyclohexanol (B46403) can be treated with thionyl chloride to produce cyclohexyl chloride. doubtnut.com The reaction of an appropriate allylic alcohol, such as 2-methylenecyclohexanol, with thionyl chloride would be a plausible method to synthesize this compound. The reaction mechanism generally proceeds via an Sₙ2 pathway, leading to inversion of stereochemistry. libretexts.org In some cases, particularly in the absence of a base, an Sₙi (internal nucleophilic substitution) mechanism can occur. masterorganicchemistry.com The reaction of methanol (B129727) with thionyl chloride has been studied, indicating that the solvent can strongly influence the reaction mechanism, favoring front-side or back-side substitution. pku.edu.cn Some methyl-substituted heteroaromatic compounds can undergo chlorination of the methyl group when heated with thionyl chloride. researchgate.net

Phosphorus Trichloride (B1173362) (PCl₃): Phosphorus trichloride is another reagent used to convert alcohols to alkyl chlorides. sigmaaldrich.commerckmillipore.comchemeo.com Similar to thionyl chloride, it would be expected to react with 2-methylenecyclohexanol to yield the corresponding allylic chloride.

N-Chlorosuccinimide (NCS): N-Chlorosuccinimide is a widely used reagent for allylic and benzylic chlorinations. wikipedia.orgresearchgate.net It serves as a source of chlorine radicals in the presence of an initiator or can participate in electrophilic chlorination. organic-chemistry.org NCS is often preferred over chlorine gas because it provides a low, steady concentration of the halogenating species, which can help to suppress competing addition reactions. libretexts.org The reaction of alkenes with NCS is a common method for introducing a chlorine atom at the allylic position. wikipedia.org For instance, enaminones can be chlorinated at the vinyl C(sp²)–H bond using NCS. mdpi.com

| Chlorinating Agent | Precursor | Product |

| Thionyl Chloride (SOCl₂) | 2-Methylenecyclohexanol | This compound |

| Phosphorus Trichloride (PCl₃) | 2-Methylenecyclohexanol | This compound |

| N-Chlorosuccinimide (NCS) | 2-Methylenecyclohexane | This compound |

Optimization of Reaction Conditions for Regio- and Stereoselectivity

Achieving high regio- and stereoselectivity is a key challenge in the synthesis of substituted cyclohexanes. In the context of allylic chlorination, the formation of multiple products is possible due to the resonance-stabilized nature of the allylic radical intermediate. pearson.com

For radical chlorinations, the selectivity can be influenced by the relative stability of the possible radical intermediates. Bromination is generally more selective than chlorination. quora.com To improve the regioselectivity of chlorination, it is crucial to control the reaction conditions, such as temperature and the concentration of the chlorinating agent. Using reagents like NCS can provide a low concentration of the active halogenating species, which can enhance selectivity. libretexts.org

For reactions involving the conversion of alcohols with reagents like thionyl chloride, the stereochemical outcome is often inversion of configuration due to the Sₙ2 mechanism. libretexts.org The choice of solvent can also play a significant role in the reaction pathway and, consequently, the stereoselectivity. pku.edu.cn

Advanced Annulation and Cyclization Methods for Methylenecyclohexane Scaffolds

The construction of the methylenecyclohexane core often relies on annulation and cyclization reactions, where a new ring is formed onto a pre-existing molecular fragment. These methods offer a high degree of control over the structure and stereochemistry of the final product.

Conjugate Addition Reactions with Organometallic Reagents (e.g., Grignard, Organocopper Species)

Conjugate addition, or Michael addition, is a powerful method for carbon-carbon bond formation. In the synthesis of methylenecyclohexane precursors, this reaction is typically employed by adding an organometallic reagent to an α,β-unsaturated cyclohexenone.

Organocopper reagents, also known as Gilman reagents (dialkylcuprates like lithium dimethylcuprate), are particularly effective for 1,4-addition to enones, while Grignard reagents often give a mixture of 1,2- and 1,4-addition products. The addition of a methyl group via a Gilman reagent to cyclohexenone, for instance, generates the enolate of 3-methylcyclohexanone. This ketone can then be converted to the target methylenecyclohexane through a Wittig reaction or other olefination methods. The Wittig reaction, using a reagent like methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), is a reliable method for converting a ketone into an exocyclic double bond. orgsyn.org

| Organometallic Reagent | Typical Reaction | Application in Methylenecyclohexane Synthesis |

| Organocuprates (Gilman Reagents) | 1,4-Conjugate addition to α,β-unsaturated ketones. capes.gov.br | Addition of a methyl group to cyclohexenone to form 3-methylcyclohexanone, a key precursor. |

| Grignard Reagents | 1,2-Addition to carbonyls; can also perform 1,4-addition. | Can be used for conjugate addition, but selectivity for 1,4-addition over 1,2-addition is often lower than with cuprates. |

Intramolecular Alkylation for Ring Formation

Intramolecular reactions, where the nucleophile and electrophile are part of the same molecule, are highly effective for forming rings, particularly the 5- and 6-membered rings common in organic chemistry. wikipedia.orgmasterorganicchemistry.com The high effective concentration of the reacting groups makes these cyclizations kinetically favorable compared to their intermolecular counterparts. wikipedia.org

A classic example is the intramolecular Friedel-Crafts reaction. masterorganicchemistry.com A molecule containing both an aromatic ring (the nucleophile) and an alkyl halide (the electrophile) connected by a suitable tether can cyclize in the presence of a Lewis acid like aluminum chloride (AlCl3). masterorganicchemistry.comyoutube.com This strategy is highly effective for forming 6-membered rings. masterorganicchemistry.com For instance, 4-phenyl-1-butanol (B1666560) can be cyclized to form tetralin. masterorganicchemistry.com By analogy, a suitably substituted acyclic precursor could be designed to undergo intramolecular alkylation to form a cyclohexane (B81311) ring, which could then be further functionalized to introduce the methylene (B1212753) group.

The rate of ring formation is sensitive to the length of the chain connecting the reacting groups, with the relative rates for forming n-membered rings generally following the order: 5 > 6 > 3 > 7 > 4. wikipedia.org This trend reflects a balance between the entropic cost of bringing the chain ends together and the angle strain in the resulting ring. wikipedia.org

Strategic Use of Bifunctional Reagents in Methylenecyclohexane Annulation

Bifunctional reagents, which possess two reactive sites, offer an atom-economical approach to constructing complex molecules by enabling novel reaction pathways. nih.gov These reagents can act as dual coupling partners or combine a coupling partner with an activating species. nih.gov

In the context of methylenecyclohexane synthesis, a bifunctional reagent could be designed to participate in an annulation reaction, where it adds to a substrate and simultaneously initiates a cyclization. For example, a reagent containing both a nucleophilic center and a latent electrophilic center could react with a Michael acceptor. After the initial addition, the now-proximate electrophilic center could be unmasked and react with a nucleophilic site on the original acceptor, closing the ring.

Catalysis using bifunctional species is also a powerful strategy. A bifunctional catalyst, such as one containing both a Lewis basic site (e.g., a phosphine) and a Brønsted acidic site (e.g., a phenol), can co-activate both the nucleophile and the electrophile in a reaction, leading to high efficiency and stereoselectivity in annulation reactions. rsc.org This approach allows for the construction of complex cyclic systems under mild conditions. nih.govrsc.org

Conformational Analysis and Stereochemical Features of 1 Chloro 2 Methylenecyclohexane

Theoretical Investigations into Conformational Preferences

Modern computational chemistry provides powerful tools for analyzing the structures and energies of molecules, offering deep insights into conformational preferences that are not solely governed by simple steric hindrance. lumenlearning.com

Quantum mechanical calculations, such as those employing Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT), are instrumental in determining the energies of different conformers. rsc.orgasianpubs.org These methods solve the electronic structure of a molecule to find the lowest energy, or most stable, three-dimensional arrangement of its atoms. For substituted cyclohexanes, these calculations can quantify the energy difference between conformers, such as the axial and equatorial forms. rsc.org Theoretical studies on 2-substituted methylenecyclohexanes have shown that the conformer with the substituent in the axial position is surprisingly more stable than the equatorial conformer. cdnsciencepub.com This preference is contrary to what would be predicted based on the steric bulk of the substituent alone.

Table 1: Relative Stability of 1-Chloro-2-methylenecyclohexane Conformers

| Conformer | Chlorine Position | Relative Stability |

|---|---|---|

| A | Axial | More Stable |

| B | Equatorial | Less Stable |

This table summarizes the general finding from theoretical studies that the axial conformer is energetically favored.

The two chair conformations of this compound are in rapid equilibrium. In this process, known as a ring flip, axial substituents become equatorial and vice versa. pressbooks.pub The position of this equilibrium is determined by the relative Gibbs free energy (ΔG) of the two conformers. For many monosubstituted cyclohexanes, the equatorial position is favored to avoid destabilizing 1,3-diaxial interactions. However, in the case of 2-substituted methylenecyclohexanes, including this compound, the equilibrium lies in favor of the axial conformer. cdnsciencepub.com This preference is observed in both polar and non-polar solvents, indicating that the driving force is an intramolecular electronic effect rather than a solvent effect.

Stereoelectronic effects, which involve the interaction of electron orbitals, are crucial for explaining the observed conformational preferences in this compound. The unexpected stability of the axial conformer is attributed to specific orbital overlaps, a phenomenon that can be analyzed in detail using Natural Bond Orbital (NBO) analysis. youtube.comwisc.edu

The primary stabilizing interaction is a form of hyperconjugation described as "double bond - no bond" resonance. cdnsciencepub.com Specifically, it involves the donation of electron density from the filled π orbital of the exocyclic carbon-carbon double bond (the donor) into the empty, low-lying antibonding orbital (σ) of the adjacent axial carbon-chlorine bond (the acceptor). This interaction, denoted as π(C=C) → σ(C-Cl)ax, delocalizes electron density, shortens the C=C bond, lengthens the C-Cl bond, and ultimately stabilizes the entire molecule. This stabilizing overlap is only possible when the C-Cl bond is in the axial position, properly aligned with the π system.

Conversely, the equatorial conformer is destabilized by a repulsive steric interaction between the filled σ orbital of a C-H bond and the lone pair electrons (n) on the equatorial chlorine atom, denoted as σ(C-H) → n(Cl)eq. These stereoelectronic forces override the classic steric repulsions, leading to the preference for the axial conformation.

Experimental Spectroscopic Elucidation of Molecular Structure and Dynamics

While theoretical calculations provide a model for conformational preference, experimental data from spectroscopy are required to validate these predictions and observe the molecule's real-world behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for determining molecular structure and conformational equilibria in solution. For cyclic systems like this compound, the vicinal proton-proton coupling constants (³J) are particularly informative. The magnitude of ³J is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. miamioh.edu

In 2-substituted methylenecyclohexanes, the ³J(H2,H3) coupling constants are used to determine the conformational equilibrium. researchgate.net The dihedral angles, and thus the expected coupling constants, are different for the axial and equatorial conformers. By measuring the time-averaged coupling constant from the NMR spectrum, chemists can calculate the relative populations of the two conformers. Experimental studies on related 2-substituted methylenecyclohexanes have confirmed the preference for the axial conformer, supporting the theoretical predictions. cdnsciencepub.com

Table 2: Representative NMR Coupling Constants for Conformational Analysis

| Coupling Type | Dihedral Angle (Approx.) | Expected ³J Value (Hz) | Conformer Indicated |

|---|---|---|---|

| Axial-Axial (Jaa) | ~180° | Large (~10-14 Hz) | - |

| Axial-Equatorial (Jae) | ~60° | Small (~2-5 Hz) | - |

| Equatorial-Equatorial (Jee) | ~60° | Small (~2-5 Hz) | - |

This table illustrates the general principles of how NMR coupling constants relate to molecular geometry. The specific measured values for this compound would reveal the dominant conformation.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by detecting the vibrations of its chemical bonds. Each type of bond vibrates at a characteristic frequency, resulting in specific absorption bands in the IR spectrum. For this compound, key absorptions can be predicted. The NIST Chemistry WebBook provides reference spectra for similar compounds that help in assigning these bands. nist.govnist.gov

The exocyclic C=C double bond is expected to show a stretching vibration in the range of 1640-1680 cm⁻¹. libretexts.orglibretexts.org The C-H bonds associated with this double bond (=C-H) would exhibit stretching vibrations above 3000 cm⁻¹. libretexts.orglibretexts.org The carbon-chlorine (C-Cl) single bond stretch typically appears in the fingerprint region of the spectrum, generally between 550 and 850 cm⁻¹. orgchemboulder.comscribd.com The presence and exact position of these bands in an experimental spectrum can confirm the presence of the key functional groups and provide structural insights.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Exocyclic Alkene | C=C Stretch | 1640 - 1680 |

| Vinylic C-H | =C-H Stretch | 3000 - 3100 |

| Alkyl C-H | C-H Stretch | 2850 - 3000 |

| Chloroalkane | C-Cl Stretch | 550 - 850 |

This table outlines the expected IR absorption frequencies for the principal functional groups within the molecule.

Mass Spectrometry for Molecular Structure Confirmation

The molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Given the presence of chlorine, this peak would appear as a characteristic M+ and M+2 isotopic pattern, with the relative intensity of the M+2 peak being approximately one-third that of the M+ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Predicted Fragmentation Pathways:

Loss of a chlorine radical (•Cl): This would result in a significant fragment at [M-35]+ and [M-37]+.

Allylic cleavage: Cleavage of the C-C bond adjacent to the double bond is a common fragmentation pathway for allylic compounds, leading to a stable allylic carbocation.

Retro-Diels-Alder reaction: The cyclohexene (B86901) ring could potentially undergo a retro-Diels-Alder reaction, leading to the loss of ethene (C₂H₄).

A table of predicted significant fragments is presented below.

| Predicted Fragment Ion | m/z (for ³⁵Cl) | Identity |

| [C₇H₁₁Cl]⁺• | 130 | Molecular Ion (M⁺•) |

| [C₇H₁₁]⁺ | 95 | [M-Cl]⁺ |

| [C₅H₇]⁺ | 67 | Result of Retro-Diels-Alder |

This table is based on theoretical predictions and has not been confirmed by experimental data for this compound.

Stereochemical Aspects of Reactivity and Product Formation

Due to the lack of specific studies on this compound, the following sections are based on general principles of reactivity for analogous allylic halides and substituted cyclohexanes.

Steric and Electronic Effects on Stereoselective Processes

The reactivity of this compound in stereoselective reactions would be governed by a combination of steric and electronic factors.

Electronic Effects: The presence of the double bond makes the chlorine atom allylic. This position enhances reactivity towards nucleophilic substitution (both SN1 and SN2 mechanisms) due to the ability of the double bond to stabilize either a developing positive charge on the adjacent carbon in an SN1 reaction or the transition state in an SN2 reaction. The electronegativity of the chlorine atom also polarizes the C-Cl bond, making the carbon atom electrophilic.

Steric Effects: The exocyclic methylene (B1212753) group and the cyclohexane (B81311) ring itself create a specific steric environment around the reactive center. For a nucleophilic attack, the trajectory of the nucleophile will be influenced by the steric hindrance posed by the axial and equatorial hydrogens on the ring. In reactions involving the double bond, the approach of a reagent will be dictated by the accessibility of the π-orbitals, which can be shielded by the adjacent chloro-substituted carbon and the rest of the ring.

Influence of C-Cl Bond Orientation on Reaction Pathways

The orientation of the C-Cl bond, whether it is axial or equatorial in the predominant conformation of the ring, would significantly influence the reaction pathways.

For elimination reactions (E2), a periplanar arrangement of the departing chlorine atom and a β-hydrogen is required. In a cyclohexane system, this typically means both the halogen and the hydrogen must be in axial positions. The conformational flexibility of the this compound ring and the energetic preference for the chlorine atom to occupy either an axial or equatorial position would therefore determine the feasibility and rate of E2 elimination.

In nucleophilic substitution reactions, the orientation of the C-Cl bond can affect the rate. For an SN2 reaction, which proceeds via a backside attack, an equatorial C-Cl bond might be more accessible to a nucleophile than a more sterically hindered axial C-Cl bond. For an SN1 reaction, the rate-determining step is the formation of the carbocation, which would be influenced by the stability of the resulting planar allylic cation.

Mechanistic Investigations of Chemical Reactions Involving 1 Chloro 2 Methylenecyclohexane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of 1-chloro-2-methylenecyclohexane can proceed through different pathways, primarily the S(_N)1 and S(_N)2 mechanisms. The operative pathway is determined by factors such as the solvent, the nucleophile's strength, and the stability of any intermediates. byjus.comlibretexts.org

S(_N)1 Reaction Pathways and Carbocation Intermediates in Related Cyclohexyl Systems

The S(_N)1 (substitution nucleophilic unimolecular) reaction proceeds through a two-step mechanism, with the rate-determining first step being the formation of a carbocation intermediate. byjus.commasterorganicchemistry.com For this compound, the departure of the chloride leaving group would form a secondary allylic carbocation.

The stability of this carbocation is a critical factor. Allylic carbocations are significantly stabilized by resonance, where the positive charge is delocalized over two carbon atoms. This delocalization lowers the energy of the intermediate and the activation energy for its formation, making the S(_N)1 pathway more accessible than for a corresponding non-allylic secondary alkyl halide. byjus.comopenochem.org In polar protic solvents, which can stabilize both the departing leaving group and the carbocation intermediate, the S(_N)1 mechanism is favored. byjus.comodinity.com

Potential for Carbocation Rearrangements

A hallmark of reactions involving carbocation intermediates is the potential for rearrangements to form more stable species. libretexts.orgyoutube.com The initial secondary allylic carbocation formed from this compound could theoretically undergo a 1,2-hydride shift. If a hydrogen atom from an adjacent carbon shifts to the carbocation center, a new carbocation is formed. libretexts.orgyoutube.com

Specifically, a hydride shift from the tertiary C-6 position of the cyclohexane (B81311) ring to the C-1 position would transform the initial secondary allylic carbocation into a more stable tertiary carbocation. This rearrangement is thermodynamically driven by the increased stability of the resulting tertiary carbocation. youtube.comlibretexts.org Consequently, S(_N)1 reactions could yield a mixture of products: one from the attack on the initial allylic carbocation system and another from the attack on the rearranged tertiary carbocation.

S(_N)2 Reaction Pathways at the Allylic Carbon

The S(_N)2 (substitution nucleophilic bimolecular) reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. byjus.commasterorganicchemistry.com This mechanism is favored by strong nucleophiles and polar aprotic solvents. byjus.com For this compound, the S(_N)2 reaction involves a backside attack by the nucleophile on the carbon atom bonded to the chlorine. vaia.com

Allylic halides are known to react much faster than their saturated counterparts in S(_N)2 reactions. openochem.org This enhanced reactivity is attributed to two main factors:

Electronic Factors : The p-orbitals of the adjacent double bond help to stabilize the transition state through conjugation, lowering its energy. openochem.org

Steric Factors : The planar nature of the double bond and adjacent carbons can result in less steric hindrance compared to a fully sp³-hybridized system. openochem.org

The S(_N)2 reaction is stereospecific, resulting in an inversion of configuration at the reaction center. byjus.com

Elimination Reactions

Elimination reactions are common competing pathways to nucleophilic substitution, particularly in the presence of a base. These reactions lead to the formation of alkenes.

E1 Reaction Mechanisms

The E1 (elimination unimolecular) reaction mechanism competes directly with the S(_N)1 pathway because they share the same initial rate-determining step: the formation of a carbocation intermediate. libretexts.orglibretexts.org Once the carbocation is formed, a weak base (which can be the solvent) removes a proton from an adjacent carbon atom (a β-hydrogen), leading to the formation of a double bond.

For the carbocation derived from this compound, there are several possible β-hydrogens that could be removed, potentially leading to the formation of conjugated dienes, such as 1-methylenecyclohexa-2,5-diene or methylenecyclohexadienes. The specific product distribution would depend on the relative stability of the resulting alkenes. E1 reactions, like S(_N)1 reactions, are favored by heat. youtube.com

E2 Elimination Stereoselectivity and Kinetics (e.g., Anti-Periplanar Geometry Requirements)

The E2 (elimination bimolecular) reaction is a concerted process where a base removes a β-hydrogen while the leaving group departs simultaneously. libretexts.orgmasterorganicchemistry.com This mechanism has a strict stereochemical requirement: the β-hydrogen and the leaving group must be in an anti-periplanar (or anti-coplanar) orientation. fiveable.memasterorganicchemistry.com

In cyclohexane systems, this anti-periplanar arrangement is only achieved when both the leaving group and the β-hydrogen are in axial positions. chemistrysteps.comlibretexts.org This requirement dictates the regioselectivity and kinetics of the E2 reaction.

For this compound, we must consider its chair conformations:

Conformation A (Axial Chlorine) : When the chlorine atom is in an axial position, the anti-periplanar requirement for E2 elimination can be met. The axial β-hydrogens on the adjacent carbons (C6) are available for abstraction by a strong, non-hindered base. Elimination involving these hydrogens would lead to the formation of 3-methylenecyclohex-1-ene.

Conformation B (Equatorial Chlorine) : If the chlorine atom is in the more stable equatorial position, a direct E2 reaction cannot occur because no β-hydrogens are anti-periplanar to it. masterorganicchemistry.com The molecule would first have to undergo a ring-flip to the less stable conformation with the axial chlorine for the E2 reaction to proceed. libretexts.orglibretexts.org

The rate of the E2 reaction is therefore dependent on the equilibrium concentration of the conformer with the axial leaving group. chemistrysteps.comlibretexts.org If this conformer is significantly less stable, the reaction rate will be slower. libretexts.org The use of a strong, bulky base might favor the abstraction of a more sterically accessible proton, but the anti-periplanar requirement remains the dominant factor in determining the product. chemistrysteps.com

Electrophilic Additions to the Exocyclic Methylene (B1212753) Group

The exocyclic double bond in this compound is susceptible to electrophilic attack. The outcomes of these reactions, in terms of which atoms bond to which carbon of the original double bond (regiochemistry) and their spatial orientation (stereochemistry), are governed by well-established electronic and steric principles.

The addition of unsymmetrical electrophiles, such as hydrogen halides (HX), to the exocyclic methylene group of this compound is predicted to follow Markovnikov's rule. libretexts.orgsavemyexams.compdx.edu This rule, grounded in the principles of carbocation stability, dictates that the electrophile (typically H⁺) will add to the less substituted carbon of the double bond. masterorganicchemistry.comlibretexts.orgyoutube.com

In the case of this compound, the exocyclic methylene carbon (C=CH₂) is the less substituted carbon, while the ring carbon involved in the double bond (C2) is more substituted. The addition of a proton (H⁺) to the methylene carbon generates a tertiary carbocation at the C2 position. This tertiary carbocation is significantly more stable than the primary carbocation that would be formed if the proton added to the C2 position. savemyexams.compressbooks.pub Subsequent attack by the nucleophile (e.g., a halide ion, X⁻) on the tertiary carbocation leads to the formation of the Markovnikov addition product. masterorganicchemistry.com

For instance, the reaction of methylenecyclohexane (B74748) with hydrogen chloride (HCl) yields 1-chloro-1-methylcyclohexane (B1295254) as the major product. shiksha.comdoubtnut.com Applying this principle to this compound, the addition of an electrophile like HBr would proceed through a tertiary carbocation intermediate, leading to a di-substituted cyclohexane product. The regioselectivity is driven by the formation of the most stable carbocation intermediate during the rate-determining step of the reaction. libretexts.orgyoutube.com

Table 1: Regiochemistry of Electrophilic Addition to Methylenecyclohexane Derivatives

| Starting Material | Reagent | Intermediate Carbocation | Major Product |

| Methylenecyclohexane | HCl | Tertiary (at C1) | 1-chloro-1-methylcyclohexane pressbooks.pubshiksha.com |

| This compound | HBr | Tertiary (at C2) | 2-bromo-1-chloro-2-methylcyclohexane |

| 2-Methylpropene | HBr | Tertiary | 2-bromo-2-methylpropane pressbooks.publibretexts.org |

This table illustrates the application of Markovnikov's rule to methylenecyclohexane and related alkenes, predicting the major product based on the formation of the most stable carbocation intermediate.

The stereochemical outcome of electrophilic additions to the exocyclic double bond of methylenecyclohexane derivatives is influenced by a combination of steric and stereoelectronic effects. rsc.org For cyclic systems like this compound, the incoming electrophile can approach the planar double bond from either the axial or equatorial face of the ring.

Studies on substituted methylenecyclohexanes have shown that the facial selectivity of the attack is highly dependent on the nature of the electrophile and the substitution pattern on the cyclohexane ring. acs.org Theoretical and experimental investigations suggest that for many electrophilic additions, such as epoxidation, there is a preference for axial attack. rsc.orgacs.org This preference has been attributed to stereoelectronic factors, specifically the interaction of the electrophile with the highest occupied molecular orbital (HOMO) of the alkene. The HOMO often exhibits greater extension on the axial face, which arises from interactions with the periplanar C-H σ bonds on the ring. rsc.org

In the epoxidation of 4-tert-butyl-methylenecyclohexane, a model for a conformationally locked system, a significant preference for attack from the axial direction is observed. acs.org This leads to the formation of the epoxide where the oxygen atom is cis to the axial hydrogens at C2 and C6. Conversely, catalytic hydrogenation often proceeds with equatorial face selectivity, which is believed to be governed primarily by steric hindrance. rsc.org The stereochemical course of these additions can be highly specific, leading to the formation of one diastereomer over the other.

Table 2: Facial Selectivity in Electrophilic Additions to Substituted Methylenecyclohexanes

| Substrate | Reagent | Major Attack Direction | Primary Controlling Factor |

| 4-tert-Butyl-methylenecyclohexane | m-CPBA (Epoxidation) | Axial acs.org | Stereoelectronic rsc.org |

| Methylenecyclohexane | Diimide (Reduction) | Axial rsc.org | Stereoelectronic |

| Methylenecyclohexane | H₂/Catalyst (Hydrogenation) | Equatorial rsc.org | Steric |

This table summarizes the observed stereochemical preferences for different types of electrophilic additions to the exocyclic double bond of methylenecyclohexane systems.

Transition Metal-Catalyzed Cross-Coupling Reactions

The allylic chloride functionality in this compound makes it an excellent substrate for a range of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions are among the most powerful tools for forming C-C bonds. The Tsuji-Trost reaction, or palladium-catalyzed allylic alkylation, is a prime example that is directly applicable to this compound. wikipedia.orgorganic-chemistry.org

The catalytic cycle of the Tsuji-Trost reaction begins with the coordination of a palladium(0) catalyst to the double bond of the allylic chloride. youtube.com This is followed by oxidative addition, where the C-Cl bond is cleaved, and the palladium inserts to form a η³-π-allylpalladium(II) complex. numberanalytics.com This key intermediate is electrophilic and can be attacked by a wide variety of nucleophiles. The nucleophilic attack typically occurs at one of the terminal carbons of the allyl system, regenerating the Pd(0) catalyst and yielding the substituted product. organic-chemistry.orgyoutube.com

The regioselectivity of the nucleophilic attack on non-symmetrical π-allyl complexes can be influenced by both steric and electronic factors, as well as the nature of the ligands on the palladium and the nucleophile itself. youtube.com For this compound, the resulting π-allyl complex offers two potential sites for nucleophilic attack. The reaction's versatility allows for the introduction of a diverse array of functional groups.

Table 3: Potential Tsuji-Trost Couplings with a this compound-derived π-Allylpalladium Complex

| Nucleophile Type | Example Nucleophile | Product Type |

| Soft Carbon Nucleophile | Sodium dimethyl malonate | C-C Bond Formation |

| Nitrogen Nucleophile | Phthalimide | C-N Bond Formation |

| Oxygen Nucleophile | Sodium phenoxide | C-O Bond Formation |

| Stabilized Enolates | 1,3-Diketone anion | C-C Bond Formation |

This table illustrates the synthetic potential of the Tsuji-Trost reaction using the π-allylpalladium complex derived from this compound with various classes of nucleophiles.

The Heck reaction is another cornerstone of palladium catalysis, typically coupling aryl or vinyl halides with alkenes. organic-chemistry.orgmasterorganicchemistry.com An intramolecular Heck reaction could be envisioned for a suitably functionalized derivative of this compound to form complex cyclic structures. wikipedia.orgchim.it

While palladium catalysis is prevalent, other transition metals like nickel and copper also effectively mediate transformations of allylic chlorides. These metals often exhibit complementary reactivity and selectivity.

Nickel-catalyzed cross-coupling reactions have emerged as powerful alternatives, particularly for reductive couplings. rsc.orgrsc.org Catalytic systems based on nickel can couple allylic chlorides with a variety of partners, including aziridines and enynes, using a reducing agent like manganese or zinc powder. rsc.orgacs.org The mechanism often involves the formation of a π-allylnickel(II) species via oxidative addition, which can then undergo further reaction. acs.org These methods are valued for their ability to function under mild conditions and tolerate a broad range of functional groups. acs.orgacs.org

Copper-catalyzed allylic substitution reactions are notable for their distinct regioselectivity, often favoring attack at the more substituted (γ) position of the allyl system, in contrast to the palladium-catalyzed reactions which often favor the less substituted (α) position. wikipedia.orgchimia.ch These reactions typically employ "hard" carbon nucleophiles, such as Grignard reagents or organozinc compounds. wikipedia.org The proposed mechanism involves the formation of a Cu(III)-allyl complex intermediate. wikipedia.org This unique selectivity profile makes copper catalysis a valuable tool for accessing specific isomers that may be difficult to obtain otherwise. nih.govbeilstein-journals.org

Table 4: Overview of Metal-Mediated Transformations of Allylic Chlorides

| Metal Catalyst | Typical Reaction Type | Common Coupling Partners/Reagents | Bond Formed |

| Palladium (Pd) | Allylic Alkylation (Tsuji-Trost) | Soft Nucleophiles (Malonates, Amines) organic-chemistry.org | C-C, C-N, C-O |

| Nickel (Ni) | Reductive Cross-Coupling | Aziridines, Enynes, Aryl Chlorides rsc.orgacs.org | C-C, C-N |

| Copper (Cu) | Allylic Substitution | Hard Nucleophiles (Grignard, Organozinc) wikipedia.orgchimia.ch | C-C |

This table compares the utility of palladium, nickel, and copper catalysts in the transformation of allylic chlorides, highlighting their characteristic reaction types and coupling partners.

Applications of 1 Chloro 2 Methylenecyclohexane in Advanced Organic Synthesis

Strategic Role as a Versatile Organic Building Block

1-Chloro-2-methylenecyclohexane serves as a linchpin in the synthesis of elaborate organic molecules due to its inherent reactivity and structural versatility. lookchem.com The presence of both an electrophilic center at the chlorine-bearing carbon and a nucleophilic exocyclic double bond allows for a diverse range of chemical transformations.

Construction of Complex Polycyclic and Heterocyclic Systems

While specific examples of the direct use of this compound in the construction of complex polycyclic systems are not extensively documented in readily available literature, its potential is evident. The allylic chloride functionality is a well-established reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, intramolecular cyclization reactions, initiated by the displacement of the chloride or by transformations involving the exocyclic methylene (B1212753) group, could provide access to fused or bridged ring systems.

In the realm of heterocyclic synthesis, the reactivity of this compound offers several plausible pathways. One notable transformation is its epoxidation, which leads to the formation of stereoisomeric epoxides. pearson.com These epoxides, in turn, are valuable intermediates for the synthesis of various oxygen-containing heterocycles. For example, ring-opening of the epoxide with suitable nucleophiles can introduce diverse functionalities and pave the way for subsequent cyclization to form tetrahydrofurans, pyrans, or other heterocyclic frameworks.

Precursor for the Synthesis of Diverse Functionalized Molecules

The dual reactivity of this compound makes it an attractive precursor for a wide array of functionalized molecules. The allylic chloride can readily undergo nucleophilic substitution reactions (both SN2 and SN2') with a variety of nucleophiles, including alkoxides, amines, and carbanions, to introduce new functional groups at either the C1 or C2' position. pearson.comvaia.com The exocyclic double bond can participate in a range of addition reactions, such as hydrogenation, halogenation, and hydroboration-oxidation, to further elaborate the molecular structure.

A key reaction that highlights its precursor potential is its synthesis from 2-chlorocyclohexanone, which is in itself an intermediate in the synthesis of various pharmaceutical compounds. nih.govresearchgate.netchemicalbook.com This connection underscores the role of this compound as a stepping stone to more complex and potentially bioactive molecules.

Integration into the Synthesis of Bioactive Compounds

The structural motifs accessible from this compound are prevalent in numerous biologically active compounds, suggesting its potential, though currently underexplored, application in medicinal and agrochemical research.

Intermediates for Pharmaceutical and Agrochemical Candidates

While direct evidence of this compound being a key intermediate in the synthesis of a marketed pharmaceutical or agrochemical is not prominent in the available literature, its structural components are of significant interest. The substituted cyclohexane (B81311) ring is a common scaffold in many drug molecules. The ability to introduce diverse functionalities and control stereochemistry through reactions of this compound makes it a promising candidate for the synthesis of novel analogues of existing drugs or for the development of entirely new pharmacophores.

Contribution to Stereoselective Synthesis of Biologically Relevant Structures

The stereochemistry of the cyclohexane ring and the potential for stereoselective reactions at the allylic chloride and the exocyclic double bond are critical aspects of the utility of this compound in the synthesis of biologically relevant structures. For example, the epoxidation of this compound has been shown to proceed with a degree of stereoselectivity, yielding a predominance of the trans-isomer. pearson.com This stereocontrol is crucial in the synthesis of chiral molecules where biological activity is often dependent on a specific stereoisomer. The conformation of this compound, which predominantly exists with an axial C-Cl bond, also influences the stereochemical outcome of its reactions. pearson.comnih.gov

Contributions to Methodological Advancements in Organic Synthesis

The unique reactivity of this compound can also spur the development of new synthetic methodologies. Its potential in palladium-catalyzed cross-coupling reactions, for instance, remains an area ripe for exploration. nih.govwikipedia.orgyoutube.comnih.govyoutube.com The development of efficient and selective methods for the coupling of this allylic chloride with various organometallic reagents could provide a powerful tool for the construction of complex carbon skeletons.

Furthermore, studying the reactivity of this compound under various reaction conditions can lead to a deeper understanding of the factors that govern the competition between different reaction pathways, such as SN2 versus SN2' substitution and substitution versus elimination. pearson.comvaia.compearson.com This knowledge can then be applied to the design of more efficient and selective synthetic strategies for a broader range of substrates.

Development of Novel Reaction Sequences and Disconnections

The concept of retrosynthetic analysis, or the disconnection approach, provides a powerful framework for designing synthetic routes to complex target molecules. guidechem.commt.com In this paradigm, this compound can be envisioned as a valuable synthon, representing a masked cyclohexanone (B45756) or a precursor to various substituted cyclohexene (B86901) derivatives.

The presence of the allylic chloride functionality is key to its synthetic potential. This group can be readily displaced by a variety of nucleophiles in SN2 or SN2' reactions, allowing for the introduction of carbon, oxygen, nitrogen, and sulfur-based substituents. Furthermore, the exocyclic methylene group is amenable to a wide range of transformations, including ozonolysis, dihydroxylation, and epoxidation, which can lead to the formation of highly functionalized carbocyclic systems.

A hypothetical disconnection strategy could involve the use of this compound as a precursor to a 2-substituted methylenecyclohexane (B74748), which could then participate in a [4+2] cycloaddition (Diels-Alder reaction) to construct a polycyclic framework. pearson.com This approach would allow for the rapid assembly of molecular complexity from a relatively simple starting material.

Hypothetical Reaction Sequence:

| Step | Reactant | Reagent(s) | Product | Purpose |

| 1 | This compound | Organocuprate (R₂CuLi) | 2-Alkyl-1-methylenecyclohexane | C-C bond formation via SN2' |

| 2 | 2-Alkyl-1-methylenecyclohexane | Dienophile (e.g., Maleic anhydride) | Polycyclic adduct | Construction of a complex core |

| 3 | Polycyclic adduct | LiAlH₄, then H₂O | Diol | Reduction of anhydride |

This theoretical sequence showcases how the unique reactivity of this compound could be harnessed to generate intricate molecular structures. The initial nucleophilic substitution sets the stage for a subsequent cycloaddition, demonstrating a powerful combination of transformations.

Exploration of C-H Activation and Late-Stage Functionalization Strategies

The selective functionalization of C-H bonds is a frontier in organic synthesis, offering the potential to modify complex molecules in a highly efficient and atom-economical manner. mt.comwikipedia.org Late-stage functionalization, the introduction of functional groups at the final stages of a synthetic sequence, is particularly valuable in drug discovery and development.

The this compound scaffold presents several C-H bonds that could be targets for activation. The allylic C-H bonds on the cyclohexane ring are particularly susceptible to radical-based or transition-metal-catalyzed functionalization due to the lower bond dissociation energy of these positions. pearson.com Furthermore, the vinylic C-H bonds of the methylene group could also be targets for certain catalytic systems.

While specific studies on this compound in this context are not prevalent in the literature, one can extrapolate from general principles of C-H activation. For instance, a directed C-H activation approach could be envisioned where a catalyst is guided by the chlorine atom or the double bond to functionalize a specific C-H bond with high regioselectivity. Such a strategy could allow for the introduction of new functional groups with a level of precision that is difficult to achieve through traditional methods.

Hypothetical C-H Functionalization:

| Position | Reagent(s) | Catalyst | Product | Transformation |

| Allylic C-H | Aryl halide | Palladium(II) acetate, Ligand | Arylated this compound | C-H arylation |

| Vinylic C-H | Alkene | Ruthenium catalyst | Alkenylated this compound | C-H alkenylation |

| Ring C-H | Peroxide | Copper catalyst | Hydroxylated this compound | C-H hydroxylation |

These hypothetical transformations illustrate the potential for late-stage modification of the this compound core. The ability to selectively introduce aryl, alkenyl, or hydroxyl groups would significantly expand the molecular diversity accessible from this starting material, providing rapid access to a library of analogues for biological screening or materials science applications.

Future Directions and Emerging Research Avenues for 1 Chloro 2 Methylenecyclohexane Research

Advanced Computational Chemistry for Predicting Reactivity and Selectivity

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby minimizing the need for extensive empirical experimentation. For 1-chloro-2-methylenecyclohexane, computational methods can offer significant insights into its electronic structure, stability, and reactivity in various chemical environments.

Quantum chemical calculations can elucidate reaction mechanisms, predict the stability of intermediates, and explain regioselectivity and stereoselectivity in its reactions. For instance, understanding the stability of the allylic carbocation formed upon chloride departure is crucial for predicting its behavior in nucleophilic substitution reactions. youtube.com While basic computed properties are available, more advanced theoretical studies are a clear future direction. nih.govlookchem.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H11Cl | PubChem nih.gov |

| Molecular Weight | 130.61 g/mol | PubChem nih.gov |

| XLogP3-AA | 2.4 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | LookChem lookchem.com |

| Hydrogen Bond Acceptor Count | 0 | LookChem lookchem.com |

| Complexity | 96.6 | PubChem nih.gov |

| Approach | Description | Potential Advantage for this compound Synthesis |

|---|---|---|

| Template-Based Models | Uses a set of predefined reaction rules or templates extracted from reaction databases. | High accuracy for reactions within the known chemical space. |

| Template-Free Models | Generates precursors without explicit reaction templates, often using sequence-to-sequence or graph-to-graph translation. arxiv.org | Can discover entirely novel and unconventional synthetic routes. chemcopilot.com |

| Hybrid Models | Combines rule-based systems with machine learning to balance accuracy and novelty. | Offers a robust approach by leveraging both expert knowledge and data-driven insights. engineering.org.cn |

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Future research on this compound will likely focus on synthetic methods that reduce waste, avoid hazardous solvents, and improve energy efficiency.

Promising green chemistry techniques applicable to allylic halides include:

Mechanochemistry: This solvent-free approach uses mechanical energy, such as ball milling, to drive chemical reactions. nih.gov It has been successfully used for the allylation of carbonyl compounds and represents a potential green route for the synthesis or transformation of this compound. nih.gov

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can dramatically reduce reaction times and improve yields. researchgate.net This technique has been employed for cross-coupling reactions of related chloro-cyclohexene derivatives in aqueous media, highlighting a sustainable pathway for functionalizing the this compound scaffold. researchgate.net

Aqueous Media: Performing reactions in water instead of volatile organic solvents is a cornerstone of green chemistry. nih.gov Developing catalytic systems that are effective in water for the synthesis and transformation of allylic halides is a key research goal. nih.govnih.gov

Development of New Catalytic Systems for Transformations of Allylic Halides

As an allylic halide, this compound is a valuable building block for introducing new functional groups. lookchem.comchemicalbook.com The development of novel catalytic systems can enable more efficient and selective transformations.

Future research could focus on:

Palladium-Catalyzed Cross-Coupling: While well-established, there is still room to develop more active and robust palladium catalysts for coupling this compound with a wider range of nucleophiles under milder conditions.

Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems. For instance, bicyclic guanidine (B92328) bases have been shown to catalyze the chemcopilot.comnih.gov-proton shift in allylic halides to form vinyl halides, a transformation that could be explored for this compound. acs.org

Lanthanide Catalysis: Lanthanide catalysts have shown effectiveness in allylation reactions, even with less reactive ketones. nih.gov Exploring their use could unlock new reaction pathways for this compound, particularly in green solvents like water. nih.govnih.gov

| Catalyst Type | Example Catalyst/System | Transformation | Reference |

|---|---|---|---|

| Organocatalyst | Triazabicyclodecene (TBD) | Isomerization ( chemcopilot.comnih.gov-proton shift) to vinyl halides | acs.org |

| Transition Metal | Palladium complexes | Allylic alkylation with carbonucleophiles | acs.org |

| Lanthanide | Lanthanide salts | Allylation of carbonyl compounds | nih.gov |

Investigation of Photochemical and Electrochemical Applications in Complex Synthesis

Photochemistry and electrochemistry offer unique ways to activate molecules and forge complex bonds that are often difficult to achieve through traditional thermal methods. The exo-methylene group in this compound is a chromophore that could be susceptible to photochemical transformations.

Potential research avenues include:

Photochemical [2+2] Cycloadditions: The alkene moiety could participate in [2+2] photocycloaddition reactions with other olefins to create cyclobutane (B1203170) rings, a common motif in natural products. princeton.edu This would allow for the rapid construction of complex polycyclic systems.

Photochemical Isomerization: Under photochemical conditions, cis/trans isomerization of substituted alkenes can occur. princeton.edu While the exo-methylene group itself cannot isomerize, its presence may influence photochemical reactions elsewhere in a more complex derivative.

Electrochemical Synthesis: Electrochemical methods can be used to generate radical intermediates or to mediate redox reactions under mild conditions, often avoiding harsh chemical reagents. Investigating the electrochemical reduction or oxidation of this compound could reveal novel coupling or functionalization pathways.

Q & A

Q. What are the optimized laboratory synthesis routes for 1-chloro-2-methylenecyclohexane?

The compound is synthesized via chlorination of cyclohexene derivatives. A method adapted from chlorocyclohexane production involves reacting cyclohexene with HCl under controlled conditions. For example, cyclohexanol can be chlorinated using 30% HCl at 85°C with reflux for 12 hours, followed by layer separation, washing (saturated NaCl and Na₂CO₃ solutions), drying (anhydrous CaCl₂), and fractional distillation (141–142.5°C) . Modifications, such as introducing methylene groups via Wittig reactions or elimination processes, may be required to achieve the target structure.

Q. How is this compound purified post-synthesis?

Purification typically involves fractional distillation due to the compound’s volatility. Recrystallization from hexane/dichloromethane mixtures (1:20 v/v) at ambient temperatures is also effective for removing polar byproducts . Purity is confirmed via GC-MS or HPLC (≥98% purity threshold).

Q. What spectroscopic techniques are used to characterize this compound?

- NMR : H and C NMR identify substituents and confirm regiochemistry. For example, methylene protons appear as doublets (δ 4.5–5.5 ppm), while cyclohexane protons resonate at δ 1.2–2.3 ppm .

- IR : C-Cl stretching vibrations (~550–650 cm⁻¹) and C=C stretches (~1640 cm⁻¹) validate the structure.

- Mass Spectrometry : Molecular ion peaks at m/z 132 (C₇H₁₁Cl⁺) confirm the molecular formula .

Q. What safety protocols are recommended for handling this compound?

- Ventilation : Use fume hoods to avoid inhalation (TLV: 50 ppm).

- PPE : Nitrile gloves, lab coats, and safety goggles.

- First Aid : For skin contact, wash with soap/water; if inhaled, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How does the methylene group influence the compound’s reactivity in radical addition reactions?

The electron-rich methylene group facilitates radical-initiated additions. For example, in chlorosulfenylation reactions, the methylene site reacts with thiyl radicals (e.g., PhS•) to form stable adducts. Computational studies (B3LYP/6-31G**) show that the methylene group lowers the activation energy for radical trapping by 8–12 kcal/mol compared to unsubstituted cyclohexane .

Q. How do steric and electronic effects govern regioselectivity in Diels-Alder reactions involving this compound?

The methylene group acts as an electron-deficient dienophile. In reactions with cyclopentadiene, regioselectivity favors endo adducts due to secondary orbital interactions. Steric hindrance from the chlorine substituent directs attack to the less hindered face (85:15 endo:exo ratio) .

Q. What catalytic systems enhance the efficiency of cross-coupling reactions with this substrate?

Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura coupling with aryl boronic acids. The methylene group stabilizes π-allyl intermediates, accelerating transmetallation. Yields improve to >90% with K₂CO₃ as a base in THF at 60°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.